molecular formula C22H15N3O2 B12586700 Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]- CAS No. 650636-62-7

Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]-

Cat. No.: B12586700
CAS No.: 650636-62-7
M. Wt: 353.4 g/mol
InChI Key: MTLNJXJFFRHWAA-UHFFFAOYSA-N
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Description

The compound "Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]-" features a naphtho[2,1-b]furan core substituted with a 3-phenyl-1,2,4-triazole moiety at position 1 and an ethanone group at position 2. The naphthofuran scaffold is known for its planar aromatic structure, which enhances π-π stacking interactions in biological systems, while the triazole ring contributes to hydrogen bonding and metabolic stability .

Properties

CAS No.

650636-62-7

Molecular Formula

C22H15N3O2

Molecular Weight

353.4 g/mol

IUPAC Name

1-[1-(3-phenyl-1,2,4-triazol-4-yl)benzo[e][1]benzofuran-2-yl]ethanone

InChI

InChI=1S/C22H15N3O2/c1-14(26)21-20(25-13-23-24-22(25)16-8-3-2-4-9-16)19-17-10-6-5-7-15(17)11-12-18(19)27-21/h2-13H,1H3

InChI Key

MTLNJXJFFRHWAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(O1)C=CC3=CC=CC=C32)N4C=NN=C4C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]- typically involves multi-step synthetic routesThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The exact methods would depend on the specific requirements of the production process and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]- involves its interaction with specific molecular targets and pathways within biological systems. The triazole ring and naphthofuran moiety are believed to play key roles in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Structural Analogs with Triazole Moieties

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
  • Structure: Shares a triazole-ethanone backbone but differs in substituents: a phenylsulfonyl group and difluorophenyl ring replace the naphthofuran core .
  • Synthesis: Prepared via nucleophilic substitution of α-halogenated ketones with triazole thiolates in basic ethanol .
1-((5-(Naphtho[2,1-b]furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propan-2-ol (11d)
  • Structure: Features a naphthofuran-triazole core but substitutes ethanone with a β-hydroxy sulfide group .
  • Activity : Exhibits 86% yield in synthesis and antibacterial efficacy (Table 4 in ).
  • Comparison: The hydroxyl and sulfide groups in 11d may improve water solubility but reduce membrane permeability relative to the ethanone derivative.

Naphthofuran-Pyrazole Hybrids

3-Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde (3)
  • Structure : Replaces triazole with a pyrazole ring and includes an aldehyde group .
  • Synthesis : Synthesized via Vilsmeier-Haack formylation of pyrazole precursors in DMF/POCl₃ .
  • Activity : Pyrazole derivatives show moderate antimicrobial activity, but triazole analogs often exhibit superior enzyme inhibition due to stronger hydrogen bonding .
2-[(3-Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylenehydrazonothiazolidin-4-one (14)
  • Structure: Incorporates a thiazolidinone-hydrazone side chain .
  • Activity : Demonstrated the highest antibacterial activity among tested compounds, suggesting that electron-deficient heterocycles enhance microbial targeting .

Thiosemicarbazide and Imidazolidinone Derivatives

1-(1-Naphtho[2,1-b]furan-2-yl)ethylidene Thiosemicarbazides
  • Structure: Substitutes ethanone with thiosemicarbazide, introducing sulfur and amine groups .
  • Activity : Broad-spectrum antimicrobial and anti-inflammatory properties, attributed to the thiosemicarbazide’s metal-chelating ability .
1-(Naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-Disubstituted-2,3-dihydro-1H-pyrazoles
  • Synthesis : Derived from chalcone condensations with naphthofuran carbohydrazide .
  • Activity: Moderate antifungal activity, highlighting the importance of the ethanone carbonyl in binding fungal enzymes .

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs) : Sulfonyl (in ) and nitro groups (in ) improve thermal stability but may reduce cell penetration.
  • Electron-Donating Groups (EDGs) : Methoxy and methyl groups (in ) enhance solubility and bioavailability.
  • Hybrid Systems: The naphthofuran-triazole-ethanone combination likely balances lipophilicity (from naphthofuran) and polar interactions (from triazole/ketone), optimizing drug-like properties.

Biological Activity

Ethanone, 1-[1-(3-phenyl-4H-1,2,4-triazol-4-yl)naphtho[2,1-b]furan-2-yl]- is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C22H15N3O2C_{22}H_{15}N_{3}O_{2} and a molecular weight of 357.38 g/mol. Its structure features a triazole moiety, which is well-known for its diverse biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit considerable antimicrobial properties. The compound's structure suggests potential activity against various pathogens due to the presence of the triazole ring, which has been linked to antifungal and antibacterial effects.

  • Antifungal Activity : Triazoles are recognized for their antifungal properties. A study highlighted that derivatives of 1,2,4-triazole showed enhanced activity against Candida albicans, with some compounds exhibiting MIC values significantly lower than traditional antifungals like fluconazole .
  • Antibacterial Activity : Triazole compounds have also demonstrated efficacy against a range of bacterial strains. For instance, compounds with similar structures have been reported to possess MIC values in the range of 0.125–8 μg/mL against various Gram-positive and Gram-negative bacteria .

Anticancer Activity

The potential anticancer properties of triazole derivatives are noteworthy. Research has shown that certain triazole-containing compounds can induce apoptosis in cancer cell lines:

  • A specific study demonstrated that triazole derivatives led to significant cytotoxic effects in glioma cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction .

The biological activity of Ethanone can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors. For example, they may inhibit enzymes critical for fungal cell wall synthesis or bacterial DNA replication.
  • Molecular Interactions : The presence of electron-donating groups in the structure enhances binding affinity to target sites within microbial cells or cancer cells .

Study on Antifungal Efficacy

In a comparative study on various triazole derivatives, Ethanone was tested alongside established antifungal agents. It exhibited a notable reduction in fungal growth at low concentrations (MIC < 0.5 μg/mL), outperforming fluconazole in certain instances .

Cytotoxicity Assessment

A recent investigation into the cytotoxic effects of related triazole compounds revealed that Ethanone induced apoptosis in C6 glioma cells with an IC50 value lower than commonly used chemotherapeutics like 5-fluorouracil (5-FU) . This highlights its potential as a candidate for further development in cancer therapy.

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